4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine
Description
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (CAS 886230-77-9) is a brominated indazole derivative featuring a tetrahydro-2H-pyran-2-yl (THP) protecting group at the N1 position and an amine substituent at the C5 position. The THP group enhances solubility and stability during synthetic processes, while the bromine atom at C4 and the amine at C5 contribute to its electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
Molecular Formula |
C12H14BrN3O |
|---|---|
Molecular Weight |
296.16 g/mol |
IUPAC Name |
4-bromo-1-(oxan-2-yl)indazol-5-amine |
InChI |
InChI=1S/C12H14BrN3O/c13-12-8-7-15-16(10(8)5-4-9(12)14)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6,14H2 |
InChI Key |
HASBFYPEHKOOPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)N)Br |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine
General Synthetic Strategy
The synthesis of This compound typically involves:
- Construction of the indazole core bearing a bromine substituent at the 4-position.
- Protection or introduction of the tetrahydro-2H-pyran-2-yl group at the N-1 position.
- Introduction or preservation of the amino group at the 5-position of the indazole ring.
The synthetic routes often rely on palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and protection/deprotection steps to achieve the desired substitution pattern.
Specific Preparation Protocols
Protection of Indazole Nitrogen with Tetrahydro-2H-pyran-2-yl Group
- The tetrahydro-2H-pyran-2-yl (THP) group is introduced as a protecting group on the indazole nitrogen (N-1) by reaction with dihydropyran under acidic catalysis or by direct substitution methods.
- This protection stabilizes the nitrogen and directs subsequent substitution reactions to other positions on the indazole ring.
Bromination at the 4-Position of Indazole
- Bromination is achieved using N-bromosuccinimide (NBS) under controlled temperature conditions (e.g., 0 to 15 °C) in solvents such as tetrahydrofuran (THF) or carbon tetrachloride (CCl4).
- The reaction proceeds with high regioselectivity to install the bromine atom at the 4-position of the indazole ring.
- Typical reaction times are about 1 to 24 hours, monitored by thin-layer chromatography (TLC).
Introduction of the Amino Group at the 5-Position
- The amino group at the 5-position is introduced via nucleophilic substitution or by starting from an amino-substituted precursor.
- One approach involves the use of 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine as a starting material, which is then subjected to bromination or cross-coupling reactions.
Cross-Coupling Reactions for Functionalization
- Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are employed to functionalize the brominated indazole.
- For example, 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine can be reacted with various boronic acids under mild conditions (room temperature, air atmosphere) to yield arylated derivatives.
- After reaction completion, the mixture is extracted with ethyl acetate, dried over sodium sulfate, concentrated, and purified by column chromatography using hexane/ethyl acetate mixtures.
Representative Experimental Procedure (Adapted)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine + NBS, THF, 0–15 °C, 1–24 h | Bromination at 4-position |
| 2 | Work-up: filtration to remove succinimide, concentration under reduced pressure | Isolation of crude brominated product |
| 3 | Purification: column chromatography (hexane/ethyl acetate 8:2) | Isolation of pure 4-bromo derivative |
| 4 | Optional: Suzuki coupling with boronic acids, Pd catalyst, base, room temperature, 24 h | Further functionalization |
Key Reaction Conditions Summary
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Bromination | NBS, THF or CCl4, BPO initiator | 0–15 °C | 1–24 h | ~70–80% |
| Cross-coupling | Boronic acid, Pd catalyst, K2CO3 or KOAc base | Room temperature | 24 h | 70–90% |
| Purification | Column chromatography (hexane/EtOAc) | Ambient | - | High purity |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra confirm the substitution pattern, showing characteristic aromatic protons of the indazole ring and signals corresponding to the tetrahydropyran moiety.
- Mass Spectrometry (MS): Confirms molecular weight around 281.16 g/mol consistent with C12H13BrN2O.
- Thin-Layer Chromatography (TLC): Used to monitor reaction progress.
- Column Chromatography: Used for purification, typically with hexane/ethyl acetate mixtures.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Bromination with NBS | NBS, THF or CCl4, BPO | 0–15 °C, 1–24 h | High regioselectivity, good yields | Requires careful temperature control |
| Protection with THP | Dihydropyran, acid catalyst | Room temp, mild | Protects N-1, enhances selectivity | Additional deprotection step needed |
| Suzuki Coupling | Boronic acids, Pd catalyst, base | Room temp, 24 h | Versatile functionalization | Palladium catalyst cost |
| Catalyst-free Condensation | Primary amines, aldehydes | Ambient, no metals | Green chemistry approach | Limited to certain substrates |
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-indazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential to inhibit certain enzymes or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Analogs of 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine
Key Observations:
Bromine vs. Hydrogen at C4 : The base compound (CAS 478832-10-9) lacks bromine at C4, reducing steric bulk and electrophilic reactivity compared to the target compound. Bromine enhances halogen bonding and may improve binding to hydrophobic enzyme pockets .
Amine vs. Trifluoromethyl at C5: Replacing the amine with -CF3 (CAS 938066-17-2) increases lipophilicity (LogP ~3.5 vs.
Core Modifications : The pyrazolo-pyridine analog (CAS 2044703-06-0) replaces the indazole core with a fused pyridine ring, altering π-π stacking interactions and solubility .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Compound | Boiling Point (°C) | Density (g/cm³) | LogP | PSA (Ų) |
|---|---|---|---|---|
| 4-Bromo-1-(THP)-1H-indazol-5-amine | Not reported | ~1.36* | ~2.9 | ~53.07 |
| 1-(THP)-1H-indazol-5-amine (base) | 428.7 | 1.36 | 2.90 | 53.07 |
| 4-Bromo-5-methyl-1-(THP)-1H-indazole | Not reported | Not reported | ~3.2† | ~34.5‡ |
| 4-Bromo-1-(THP)-5-(CF3)-1H-indazole | Not reported | Not reported | ~3.5† | ~34.5‡ |
*Estimated based on structural similarity to CAS 478832-10-9 .
†Predicted using fragment-based methods.
‡Polar surface area reduced due to lack of amine group.
Analysis:
- Lipophilicity : The trifluoromethyl analog (LogP ~3.5) is more lipophilic than the target compound (LogP ~2.9), suggesting better membrane permeability but lower aqueous solubility.
- Polar Surface Area (PSA) : The amine group in the target compound increases PSA (~53 Ų), enhancing hydrogen-bonding capacity compared to analogs with -CF3 or -CH3 (~34.5 Ų) .
Anticancer Activity:
- Brominated pyrazoles (e.g., compounds 17 and 18 in ) exhibit selective anticancer activity, with IC50 values in the low micromolar range against breast cancer cell lines. The bromine atom likely enhances DNA intercalation or kinase inhibition .
- The THP group in the target compound may improve metabolic stability compared to unprotected indazoles, as seen in analogs like CAS 478832-10-9 .
Biological Activity
4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine (CAS No. 1022158-35-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 281.15 g/mol. The compound features a bromine atom at the 4-position of the indazole ring and a tetrahydro-pyran moiety, which may influence its biological interactions and pharmacological properties .
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through enzyme inhibition and receptor modulation. The indazole scaffold is known for its ability to interact with multiple biological targets, including kinases and G-protein coupled receptors (GPCRs).
- Kinase Inhibition : Indazole derivatives have been reported to inhibit several kinases involved in cancer progression. For instance, studies have shown that modifications on the indazole core can lead to selective inhibition of CDK4/6, which are crucial for cell cycle regulation .
- Antimicrobial Activity : Some indazole derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential enzymes .
Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of various indazole derivatives, including those with tetrahydropyran substitutions. The results demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range. The study attributed this activity to the compound's ability to induce apoptosis through caspase activation pathways .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 5.7 | MCF7 (breast cancer) |
| Control (Doxorubicin) | 0.9 | MCF7 |
Study 2: Enzyme Inhibition
Another investigation focused on the inhibition of bacterial enzymes by indazole derivatives. The study highlighted that the presence of the tetrahydropyran group enhanced binding affinity to target enzymes involved in bacterial metabolism, leading to significant antibacterial effects against Gram-positive bacteria .
Pharmacological Implications
The diverse biological activities associated with this compound suggest potential therapeutic applications in oncology and infectious diseases. Its structural features may allow for further optimization to enhance selectivity and reduce off-target effects.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine, and how do reaction conditions impact yield?
- Methodology : Optimize via nucleophilic substitution or coupling reactions. For example, describes refluxing 1H-indazol-5-amine with halogenated pyrimidines in ethanol with triethylamine (Et₃N) as a base, achieving moderate yields (50–60%) after recrystallization . Adjusting solvent polarity (e.g., DMSO for polar intermediates) and temperature (80–120°C) can enhance regioselectivity and purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodology : Use X-ray diffraction (as in ) to resolve crystal structures, complemented by ¹H/¹³C NMR for confirming substituent positions. IR spectroscopy identifies NH/amine stretches (~3300 cm⁻¹), while high-resolution mass spectrometry (HRMS) verifies molecular weight (±5 ppm accuracy) .
Q. How can the 5-amino group of the indazole core be functionalized for downstream applications?
- Methodology : Perform acylation or sulfonylation using activated carbonyl reagents (e.g., acetyl chloride) in dichloromethane with catalytic DMAP. demonstrates coupling with propargyl amines to generate acetylcholinesterase inhibitors, achieving >90% conversion under anhydrous conditions .
Advanced Research Questions
Q. What mechanistic insights explain the role of the bromine substituent in modulating electronic properties and reactivity?
- Methodology : Conduct DFT calculations to map electron density distribution. Bromine’s electron-withdrawing effect increases electrophilicity at C-4, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura). Experimental data from shows bromine enhances binding affinity to α-glucosidase by 30% compared to non-halogenated analogs .
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, and what key pharmacological findings exist?
- Methodology : Use enzyme inhibition assays (e.g., α-glucosidase, monoamine oxidase) with IC₅₀ determination. reports IC₅₀ values of 0.8–2.5 µM for cholinesterase inhibition, suggesting neuroprotective potential. Antioxidant activity can be measured via DPPH radical scavenging (EC₅₀ ~15 µM) .
Q. How does the tetrahydropyran (THP) group influence solubility and metabolic stability in preclinical models?
- Methodology : Perform logP measurements (octanol/water partitioning) and hepatic microsome stability assays. The THP group increases lipophilicity (logP ~2.5), enhancing blood-brain barrier permeability, but may reduce aqueous solubility (<10 µg/mL). highlights THP’s role in stabilizing copper(II) phosphonate complexes, suggesting potential for metal-binding therapeutics .
Q. Can this compound act as a ligand in coordination chemistry or catalytic systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
